Para-Bromo A-Ring Configuration: Structural Basis for Superior MAO-B Inhibition vs. Meta-Bromo and Non-Halogenated Analogs
The para-bromophenyl A-ring configuration present in CAS 358655-92-2 is the halogenation pattern associated with maximal MAO-B inhibitory potency in the benzyloxy chalcone series. In the 2023 Singh et al. study of eight benzyloxy-derived halogenated chalcones (BB1-BB8), the most potent compound BB4 (IC50 = 0.062 μM) and the second-most potent BB2 (IC50 = 0.093 μM) both outperformed the reference MAO-B inhibitors lazabemide (IC50 = 0.11 μM) and pargyline (IC50 = 0.14 μM) [1]. BB4 demonstrated a selectivity index of 645.161 for MAO-B over MAO-A, with a Ki value of 0.011 ± 0.005 μM confirming reversible competitive inhibition [1]. In the fluorobenzyloxy series, the para-bromophenyl compound FBZ13 achieved an IC50 of 0.0053 μM against MAO-B, which was 4.0-fold lower than the reference drug safinamide [2]. The meta-bromo isomer (CAS 358656-11-8) lacks any published MAO-B inhibition data, and based on class-level structure-activity relationships, altered bromine positioning is expected to reduce inhibitory potency through disrupted halogen-bonding interactions within the MAO-B entrance cavity [1][2].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Para-bromophenyl benzyloxy chalcone (CAS 358655-92-2): No direct IC50 data published for this specific CAS number |
| Comparator Or Baseline | BB4 (halogenated benzyloxy chalcone): IC50 = 0.062 μM; FBZ13 (para-bromophenyl fluorobenzyloxy): IC50 = 0.0053 μM; BB2: IC50 = 0.093 μM; Reference lazabemide: IC50 = 0.11 μM; Reference pargyline: IC50 = 0.14 μM |
| Quantified Difference | Class-level: para-bromo substitution is the active pharmacophoric configuration; BB4 is 1.77× more potent than lazabemide and 2.26× more potent than pargyline. FBZ13 is 4.0× more potent than safinamide. |
| Conditions | Recombinant human MAO-B enzyme inhibition assay; substrates: benzylamine (0.3 mM) for BB series, kynuramine (0.06 mM) for MAO-A |
Why This Matters
For researchers procuring chalcones for MAO-B inhibitor development, the para-bromo A-ring configuration is the validated active pharmacophore—selecting the meta-bromo or ortho-bromo isomer risks introducing a compound with uncharacterized and potentially inferior target engagement.
- [1] Singh AK, Kim SM, Oh JM, et al. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. Chemical Biology & Drug Design. 2023;102(2):271-284. doi:10.1111/cbdd.14238. View Source
- [2] Sudevan ST, et al. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Advances. 2025;15(50):42376-42394. doi:10.1039/d5ra06971h. View Source
